molecular formula C10H14BrN3O2S B597017 5-Bromo-n-(piperidin-4-yl)pyridine-3-sulfonamide CAS No. 1304451-79-3

5-Bromo-n-(piperidin-4-yl)pyridine-3-sulfonamide

Cat. No.: B597017
CAS No.: 1304451-79-3
M. Wt: 320.205
InChI Key: ISSAGABVENMNBU-UHFFFAOYSA-N
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Description

5-Bromo-n-(piperidin-4-yl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C10H14BrN3O2S It is a derivative of pyridine and piperidine, featuring a bromine atom at the 5-position of the pyridine ring and a sulfonamide group attached to the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-n-(piperidin-4-yl)pyridine-3-sulfonamide typically involves the following steps:

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the brominated pyridine with a suitable sulfonamide precursor under appropriate conditions, such as using a base like triethylamine in an organic solvent.

    Piperidine Substitution: The final step involves the substitution of the sulfonamide group with a piperidine moiety, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonamide formation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-n-(piperidin-4-yl)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-Bromo-n-(piperidin-4-yl)pyridine-3-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-n-(piperidin-4-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the bromine atom and piperidine moiety contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine: Another brominated pyridine derivative with a nitro group.

    5-Bromo-N,N-diethylpyridine-3-sulfonamide: A similar compound with diethyl groups instead of a piperidine moiety.

Uniqueness

5-Bromo-n-(piperidin-4-yl)pyridine-3-sulfonamide is unique due to its specific combination of a bromine atom, sulfonamide group, and piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

5-bromo-N-piperidin-4-ylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O2S/c11-8-5-10(7-13-6-8)17(15,16)14-9-1-3-12-4-2-9/h5-7,9,12,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSAGABVENMNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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